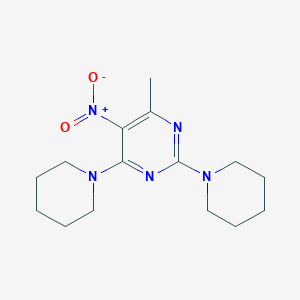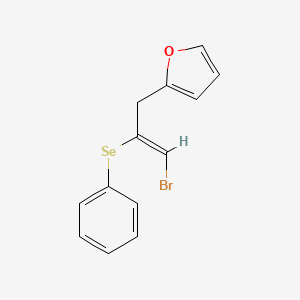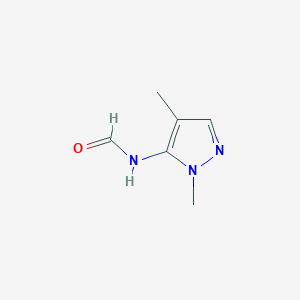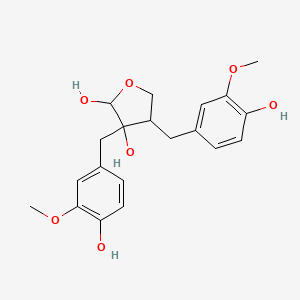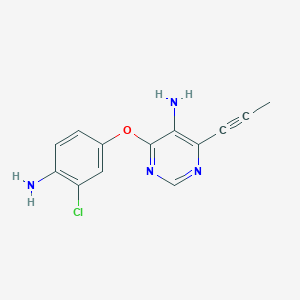
4-(4-Amino-3-chlorophenoxy)-6-(prop-1-yn-1-yl)pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Amino-3-chlorophenoxy)-6-(prop-1-yn-1-yl)pyrimidin-5-amine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-chlorophenoxy)-6-(prop-1-yn-1-yl)pyrimidin-5-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the amino and chlorophenoxy groups through nucleophilic substitution reactions.
Alkyne addition: Incorporation of the prop-1-yn-1-yl group via Sonogashira coupling or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
- Use of catalysts to enhance reaction rates.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Amino-3-chlorophenoxy)-6-(prop-1-yn-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to nitro or other oxidized forms.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of the chlorophenoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(4-Amino-3-chlorophenoxy)-6-(prop-1-yn-1-yl)pyrimidin-5-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Amino-3-chlorophenoxy)-6-methylpyrimidin-5-amine: Similar structure but with a methyl group instead of the prop-1-yn-1-yl group.
4-(4-Amino-3-chlorophenoxy)-6-ethylpyrimidin-5-amine: Similar structure but with an ethyl group instead of the prop-1-yn-1-yl group.
Uniqueness
The uniqueness of 4-(4-Amino-3-chlorophenoxy)-6-(prop-1-yn-1-yl)pyrimidin-5-amine lies in its specific substituents, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
919278-67-4 |
|---|---|
Formule moléculaire |
C13H11ClN4O |
Poids moléculaire |
274.70 g/mol |
Nom IUPAC |
4-(4-amino-3-chlorophenoxy)-6-prop-1-ynylpyrimidin-5-amine |
InChI |
InChI=1S/C13H11ClN4O/c1-2-3-11-12(16)13(18-7-17-11)19-8-4-5-10(15)9(14)6-8/h4-7H,15-16H2,1H3 |
Clé InChI |
GLFXWQSNUNFIQP-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=C(C(=NC=N1)OC2=CC(=C(C=C2)N)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






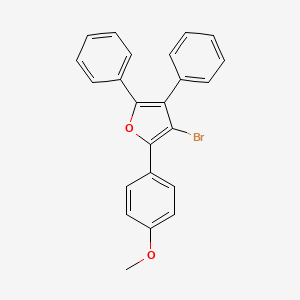

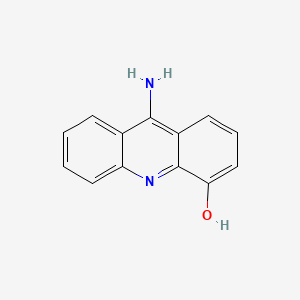
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate](/img/structure/B12909981.png)
